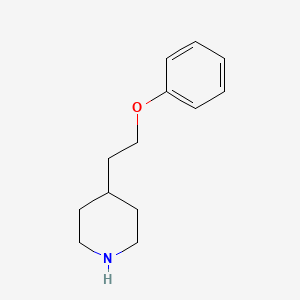

4-(2-Phenoxyethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUIZMJYASLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449654 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347873-67-0 | |

| Record name | 4-(2-phenoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Phenoxyethyl)piperidine basic properties

Technical Monograph: 4-(2-Phenoxyethyl)piperidine

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Version: 1.0

Part 1: Executive Summary

This compound is a versatile secondary amine scaffold extensively utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. Characterized by a flexible ethyl linker connecting a basic piperidine ring to a lipophilic phenyl ether, this motif is critical in the design of neuroactive agents, particularly Acetylcholinesterase (AChE) inhibitors and NMDA receptor antagonists .

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic routes, and application in structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Physicochemical Profile

The compound exists as a free base (viscous oil/low-melting solid) or as a stable hydrochloride salt. The basic nitrogen allows for facile derivatization, while the phenoxyethyl tail provides hydrophobic binding interactions.

Table 1: Chemical Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number (Free Base) | 347873-67-0 |

| CAS Number (HCl Salt) | 252918-95-9 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol (Free Base) / 241.76 g/mol (HCl) |

| SMILES | C1CNCCC1CCOC2=CC=CC=C2 |

| InChI Key | ZTDUIZMJYASLKV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Parameter | Value (Approx/Predicted) | Context |

| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderate lipophilicity; CNS penetrant. |

| pKa (Conjugate Acid) | 10.1 - 10.5 | Typical for 4-substituted piperidines; highly ionized at physiological pH. |

| Boiling Point | 320°C (760 mmHg) | High boiling point due to polarity/MW. |

| Solubility | DMSO, Methanol, DCM | Free base is insoluble in water; HCl salt is water-soluble. |

| H-Bond Donors/Acceptors | 1 / 2 | Nitrogen acts as both donor/acceptor; Ether oxygen is acceptor. |

Part 3: Synthetic Methodologies

Two primary routes are recommended depending on scale and available starting materials. The Mitsunobu Reaction is preferred for research-scale synthesis due to mild conditions, while Nucleophilic Substitution (Sɴ2) is favored for process scale-up.

Route A: Mitsunobu Coupling (Research Scale)

This route couples commercially available 4-piperidineethanol with phenol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD/DEAD).

-

Mechanism: Activation of the primary alcohol by the betaine intermediate followed by Sɴ2 displacement by the phenoxide.

-

Protocol:

-

Protection: (Optional but recommended) Protect the secondary amine of 4-piperidineethanol with Boc anhydride (Boc₂O) to prevent N-alkylation side reactions, yielding N-Boc-4-piperidineethanol.

-

Coupling: Dissolve N-Boc-4-piperidineethanol (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0°C.

-

Addition: Dropwise add DIAD (1.2 eq) over 30 minutes. Stir at RT for 12–16 hours.

-

Deprotection: Treat the intermediate with 4M HCl in dioxane to remove the Boc group.

-

Workup: Basify with NaOH, extract with DCM, and purify via flash chromatography.

-

Route B: Nucleophilic Substitution (Scale-Up)

This route involves the alkylation of phenol with an activated alkyl halide derived from the piperidine scaffold.

-

Protocol:

-

Activation: Convert N-Boc-4-piperidineethanol to the corresponding mesylate (MsCl, Et₃N) or bromide (CBr₄, PPh₃).

-

Etherification: React the activated intermediate with Potassium Phenoxide (PhOK) in DMF or Acetonitrile at 60–80°C.

-

Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.

-

Visualizing the Synthetic Logic

Caption: Dual synthetic pathways for this compound demonstrating convergent strategies.

Part 4: Pharmacological Relevance

The this compound moiety serves as a "privileged structure" in drug design, often functioning as a linker that spans dual binding sites in enzymes or receptors.

Acetylcholinesterase (AChE) Inhibitors

In the development of anti-Alzheimer's drugs, this scaffold is used to design Dual Binding Site Inhibitors .

-

Mechanism: The piperidine nitrogen binds to the Catalytic Anionic Site (CAS) of AChE, while the phenoxyethyl group extends to interact with the Peripheral Anionic Site (PAS) via π-π stacking with tryptophan residues (e.g., Trp286).

-

Significance: Dual binding prevents the aggregation of amyloid-beta (Aβ) peptides, which is accelerated by the PAS of AChE.

NMDA Receptor Antagonists

The structure mimics the pharmacophore of Ifenprodil , a GluN2B-selective NMDA antagonist.

-

SAR Insight: The distance between the basic nitrogen and the aromatic ring (provided by the ethyl-ether linker) is optimal for fitting into the GluN2B subunit allosteric pocket, offering neuroprotection without the psychotomimetic side effects of channel blockers.

Pharmacophore Diagram

Caption: Pharmacophore dissection illustrating key binding interactions in AChE and NMDA targets.

Part 5: Analytical Characterization

To validate the identity of synthesized this compound, the following spectral data is expected.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2–6.9 ppm (m, 5H): Aromatic protons (Phenoxy group).

-

δ 4.0 ppm (t, 2H): O-CH ₂-CH₂ (Diagnostic triplet, deshielded by oxygen).

-

δ 3.1 ppm (m, 2H): Piperidine C2/C6 equatorial protons.

-

δ 2.6 ppm (m, 2H): Piperidine C2/C6 axial protons.

-

δ 1.7 ppm (q, 2H): O-CH₂-CH ₂- (Linker methylene).

-

δ 1.2–1.8 ppm (m, 5H): Piperidine C3/C5/C4 protons.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 206.15; Observed ~206.2.[1]

-

Part 6: Safety & Handling

Hazard Classification: Corrosive, Irritant.

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[2] The basic nitrogen and lipophilic nature facilitate tissue penetration.

-

Handling:

-

Use FKM/Viton gloves (Nitrile may degrade upon prolonged exposure to amines).

-

Work within a fume hood to avoid inhalation of vapors.

-

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂ from air).

-

References

-

Alfa Chemistry. (2024).[2] this compound Product Monograph (CAS 347873-67-0).[3][4] Alfa Chemistry Catalog. Link

-

ChemicalBook. (2024).[2] this compound Hydrochloride Properties and Safety. ChemicalBook Database. Link

-

Eskandari, K., et al. (2019).[5] Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 20185. Link

-

Swenton, L., et al. (2019). Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10954703, this compound hydrochloride. PubChem. Link

Sources

4-(2-Phenoxyethyl)piperidine chemical structure and IUPAC name

Structural Characterization, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

The moiety 4-(2-phenoxyethyl)piperidine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of neuroactive agents. Structurally, it combines a lipophilic aryl ether tail with a polar, basic piperidine head, linked by a flexible ethylene spacer. This specific architecture allows the molecule to span dual binding sites—typically the catalytic active site (CAS) and peripheral anionic site (PAS)—in enzymes such as Acetylcholinesterase (AChE), and to act as a ligand for Sigma-1 (

This guide provides a rigorous technical analysis of the compound, detailing its structural parameters, a self-validating synthetic protocol for laboratory preparation, and its application in high-affinity ligand design.

Part 1: Structural Analysis & Nomenclature

Chemical Identity

The molecule consists of a piperidine ring substituted at the C4 position with an ethoxy chain terminated by a phenyl ring.

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 4-PEP; this compound (free base) |

| CAS Number | 51036-61-0 (Free Base); 252918-95-9 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 205.30 g/mol |

| SMILES | C1CNCCC1CCOC2=CC=CC=C2 |

| InChI Key | ZTDUIZMJYASLKV-UHFFFAOYSA-N |

Physicochemical Profile

For drug development, the balance between the basic amine and the lipophilic tail is critical for blood-brain barrier (BBB) penetration.

| Property | Value (Experimental/Predicted) | Relevance |

| pKa (Conj. Acid) | 10.2 ± 0.5 | Highly ionized at physiological pH (7.4), promoting electrostatic interactions with anionic receptor sites (e.g., Asp residues). |

| LogP | 2.6 – 2.9 | Optimal range for CNS penetration (Lipinski compliance). |

| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding in the receptor pocket. |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor; Amine is a strong acceptor/donor. |

| Rotatable Bonds | 4 | High conformational flexibility allows induced-fit binding. |

Part 2: Synthetic Methodologies

To ensure high purity and prevent polymerization (intermolecular N-alkylation), a "Senior Scientist" approach utilizes orthogonal protection strategies . While direct alkylation of the free amine is possible, it often results in complex mixtures. The protocol below utilizes N-Boc protection to ensure site-selectivity.

Retrosynthetic Analysis

The most robust disconnection is at the ether linkage, utilizing a Williamson Ether Synthesis or Mitsunobu coupling.

-

Precursors: Phenol + N-Boc-4-piperidineethanol (via Mitsunobu) OR Phenol + N-Boc-4-(2-bromoethyl)piperidine (via Nucleophilic Substitution).

Validated Protocol: Nucleophilic Substitution Route

Objective: Synthesis of this compound hydrochloride.

Reagents:

-

tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate (Intermediate A)

-

Phenol

-

Potassium Carbonate (

) -

Acetonitrile (ACN) - Anhydrous

-

Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

-

O-Alkylation (Ether Formation):

-

Charge a reaction vessel with Phenol (1.0 eq) and anhydrous ACN (0.2 M concentration).

-

Add

(2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ. -

Add tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.1 eq) dropwise.

-

Reflux the mixture at 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for disappearance of phenol.

-

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

. -

Yield: Expect 85–92% of the N-Boc protected intermediate.

-

-

N-Deprotection:

-

Dissolve the intermediate in Dichloromethane (DCM) .[1]

-

Add HCl (4M in Dioxane) (5.0 eq) at 0°C.

-

Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

-

-

Validation (QC):

-

1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the diagnostic triplets for the ethoxy linker (

at ~4.0 ppm).

-

Synthesis Flowchart (Graphviz)

Figure 1: Synthetic workflow for the preparation of this compound via nucleophilic substitution.

Part 3: Medicinal Chemistry Applications[7][8][9][10][11][12]

The this compound moiety is not merely a linker; it is a bioactive scaffold that engages in specific molecular interactions.[2]

Pharmacophore Mapping

-

The Protonated Amine: At physiological pH, the piperidine nitrogen is protonated (

). This moiety forms a critical cation- -

The Ether Oxygen: Acts as a hydrogen bond acceptor, often orienting the molecule within the binding pocket.

-

The Phenyl Ring: Engages in

-

Therapeutic Areas

| Target | Mechanism of Action | Application | Reference |

| Acetylcholinesterase (AChE) | Dual binding site inhibitor.[3] The piperidine binds to the CAS, while the phenoxy group extends to the PAS. | Alzheimer's Disease (e.g., Donepezil analogs) | [1, 2] |

| Sigma-1 ( | Modulates calcium signaling and ER stress. The scaffold fits the "amine + hydrophobic region" requirement. | Neuropathic Pain / Neuroprotection | [3] |

| NMDA Receptor (NR2B) | Selective antagonism. The 4-benzyl/phenoxyethyl piperidine motif confers subunit selectivity.[4] | Stroke / Depression | [4] |

Mechanism of Action Diagram

Figure 2: Binding mode of the scaffold within the Acetylcholinesterase (AChE) enzymatic gorge, illustrating dual-site inhibition.

Part 4: Analytical Characterization

To confirm the identity of the synthesized compound, the following spectral data is expected for the hydrochloride salt.

-

1H NMR (400 MHz, DMSO-d6):

-

9.0–8.8 (br s, 2H,

- 7.28 (t, 2H, Ar-H meta)

- 6.95 (m, 3H, Ar-H ortho/para)

-

4.02 (t,

- 3.25 (d, 2H, Pip-eq)

- 2.85 (t, 2H, Pip-ax)

- 1.85 (d, 2H, Pip-eq)

-

1.70 (q, 2H,

- 1.45 (m, 2H, Pip-ax)

- 1.65 (m, 1H, CH-methine)

-

9.0–8.8 (br s, 2H,

-

Mass Spectrometry (ESI+):

-

Calculated

-

Found

-

References

-

Pourshojaei, Y., et al. (2019).[3] "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design." Scientific Reports.[3] Available at: [Link]

-

PubChem. (n.d.).[5][6] "this compound hydrochloride."[7][8] National Library of Medicine.[5] Available at: [Link]

-

Wünsch, B., et al. (2012). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem. Available at: [Link]

-

Wright, J.L., et al. (2000). "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist." Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Boc-4-(2-azidoethyl)piperidine | C12H22N4O2 | CID 23282934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-Cycloheptyloxyethyl)piperidine | C14H27NO | CID 61071212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound HYDROCHLORIDE CAS#: 252918-95-9 [m.chemicalbook.com]

- 8. PubChemLite - this compound hydrochloride (C13H19NO) [pubchemlite.lcsb.uni.lu]

Technical Guide: The Pharmacological Profile of 4-(2-Phenoxyethyl)piperidine

[1]

Part 1: Executive Summary & Pharmacophoric Identity

This compound is not a single-target marketed drug but a privileged scaffold in medicinal chemistry.[1] It serves as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs), ion channels, and intracellular chaperones.[1]

Its biological significance stems from its structural duality:

-

The Cationic Head: The secondary amine of the piperidine ring (pKa ~10-11) is protonated at physiological pH, allowing for ionic anchoring (salt bridges) with aspartate or glutamate residues in receptor binding pockets.[1]

-

The Lipophilic Tail: The phenoxyethyl chain provides a flexible linker terminating in an aromatic ring, ideal for probing hydrophobic sub-pockets via

-

This guide analyzes its mechanism of action (MoA) primarily through its role as a high-affinity ligand for Sigma-1 Receptors (

Part 2: Mechanism of Action (MoA)

Primary Mechanism: Sigma-1 Receptor ( R) Modulation

The 4-substituted piperidine moiety is the canonical template for

-

Binding Dynamics: this compound acts as a "chaperone modulator."[1] The protonated piperidine nitrogen forms an electrostatic bond with Glu172 (or Asp126 depending on the model) within the

R binding pocket.[1] The phenoxy group occupies the hydrophobic pocket formed by Val, Leu, and Tyr residues.[1] -

Functional Outcome: Upon binding, ligands containing this scaffold can trigger the dissociation of

R from BiP (Binding immunoglobulin Protein), allowing

Secondary Mechanism: NMDA Receptor Antagonism (NR2B Selectivity)

This scaffold exhibits "Ifenprodil-like" activity.[1] Ifenprodil (a classic NR2B antagonist) contains a piperidine linked to a phenol.[1]

-

Allosteric Inhibition: The this compound motif binds to the Amino-Terminal Domain (ATD) of the GluN2B subunit of the NMDA receptor.[1]

-

Conformational Locking: Binding stabilizes the receptor in a closed-cleft conformation, preventing glutamate/glycine-induced channel opening.[1] This results in non-competitive antagonism, reducing excitotoxicity without blocking physiological synaptic transmission completely.[1]

Off-Target Liability: hERG Channel Blockade

A critical consideration for this scaffold is its propensity to block the hERG potassium channel (

-

Mechanism: The aromatic phenoxy group can engage in

-stacking with Tyr652 and Phe656 in the hERG pore, while the basic nitrogen interacts with the channel's internal cavity.[1]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway modulation (Sigma-1 and NMDA) mediated by the this compound scaffold.[1]

Caption: Dual mechanistic pathways of the scaffold: Sigma-1 chaperoning (green) and NMDA antagonism (red).[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol describes the installation of the phenoxyethyl chain onto the piperidine ring, a common requisite for generating this intermediate.

Reagents: 4-Piperidineethanol, Phenol, Triphenylphosphine (

-

Preparation: Dissolve 4-Piperidineethanol (1.0 eq) and Phenol (1.1 eq) in anhydrous THF under nitrogen atmosphere.

-

Mitsunobu Coupling:

-

Add

(1.2 eq) to the solution.[1] -

Cool the reaction mixture to 0°C.

-

Add DEAD (1.2 eq) dropwise over 30 minutes to maintain temperature.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove excess phenol) followed by brine.

-

Purification: Purify the crude oil via silica gel column chromatography (Eluent: DCM/MeOH 9:1 with 1%

). -

Validation: Confirm structure via

-NMR (Characteristic triplets for the ethyl linker at

Protocol B: Sigma-1 Receptor Binding Assay

Context: To validate the affinity of the scaffold or its derivatives.[1]

Materials: Guinea pig brain membrane homogenates, [

| Step | Action | Critical Parameter |

| 1. Homogenization | Homogenize brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1] | Keep at 4°C to prevent protein degradation. |

| 2. Incubation | Mix 100 | Total volume: 500 |

| 3. Non-Specific Binding | Define non-specific binding using 10 | Ensures signal specificity. |

| 4. Termination | Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[1] | PEI reduces non-specific filter binding.[1] |

| 5. Quantification | Measure radioactivity via liquid scintillation counting.[1] | Calculate |

Part 5: Quantitative Data Summary

The following table summarizes the typical binding affinities (

| Target Receptor | Affinity ( | Functional Effect | Structural Determinant |

| Sigma-1 ( | 1 - 50 nM | Agonist/Antagonist | N-substituent bulk & Linker length (2-carbon optimal) |

| Sigma-2 ( | 50 - 500 nM | Agonist/Antagonist | Hydrophobicity of the aromatic ring |

| NMDA (NR2B) | 50 - 1000 nM | Antagonist | Distance between Basic N and Phenolic O |

| hERG Channel | 1 - 10 | Blocker |

Part 6: References

-

PubChem. (n.d.).[1][2] this compound hydrochloride (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

-

Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009).[1] Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[1] British Journal of Pharmacology.[1] Retrieved from [Link]

-

Prezzavento, O., Arena, E., Parenti, C., et al. (2013).[1][4] Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity. Journal of Medicinal Chemistry.[1] Retrieved from [Link][1]

-

Watanabe, S., Vikingsson, S., Roman, M., et al. (2017).[1] In vitro and in vivo metabolite identification studies for the new synthetic opioids.[1][4] The AAPS Journal.[1][4] Retrieved from [Link][1]

-

Brune, S., et al. (2013).[1] Sigma-1 receptor ligands: a patent review (2010–2013).[1] Expert Opinion on Therapeutic Patents.[1] Retrieved from [Link][1]

Pharmacological Profiling of the 4-(2-Phenoxyethyl)piperidine Scaffold

Executive Summary: The Structural Probe

The molecule 4-(2-Phenoxyethyl)piperidine represents a "privileged scaffold" in medicinal chemistry. Unlike its N-substituted isomer (1-(2-phenoxyethyl)piperidine)—which is the pharmacophoric core of GluN2B-selective NMDA antagonists like Ifenprodil—the C4-substituted variant serves a distinct pharmacological role.

This specific topology functions as a flexible "linker-connector" moiety, primarily utilized to bridge dual binding sites in large enzymes (e.g., Acetylcholinesterase) or to access deep hydrophobic pockets in Class A GPCRs (e.g., 5-HT2A, D2). This guide deconstructs the pharmacological utility of this scaffold, detailing its primary targets, mechanism of action (MoA), and validation protocols.

Structural Pharmacophore Analysis

To understand the target profile, we must first analyze the chemical behavior of the scaffold:

-

The Piperidine Head (Basic Amine): At physiological pH, the secondary amine is protonated (

). This provides a positive charge center critical for cation- -

The Ethyl Linker: The 2-carbon chain provides rotational freedom, allowing the aromatic tail to adopt optimal

-stacking geometries without imposing rigid steric strain. -

The Phenoxy Tail: A lipophilic, electron-rich aromatic ring capable of

-

Primary Pharmacological Targets

Target Class A: Acetylcholinesterase (AChE)

Relevance: Alzheimer’s Disease Therapeutics Mechanism: Dual Binding Site Inhibition

The this compound moiety is a classic "dual-binder." The enzyme AChE features a deep catalytic gorge (20 Å deep).

-

Catalytic Active Site (CAS): Located at the bottom of the gorge.

-

Peripheral Anionic Site (PAS): Located at the rim.

The Scaffold's Role:

In hybrid drug design (e.g., Donepezil analogs), the piperidine ring binds to the CAS (interacting with Trp86), while the 4-(2-phenoxyethyl) chain extends up the gorge. The phenoxy group engages the PAS (interacting with Trp286) via

Target Class B: Sigma-1 Receptors ( R)

Relevance: Neuroprotection and Chaperone Modulation Mechanism: Hydrophobic Pocket Occupancy

Sigma-1 receptors possess a ligand-binding domain characterized by a bulk-tolerant hydrophobic pocket and an electrostatic binding site (Glu172).

-

The piperidine nitrogen forms a salt bridge with Glu172.

-

The phenoxyethyl tail inserts into the hydrophobic pocket.

-

Selectivity Note: The C4-substitution pattern often favors

over

Target Class C: Serotonergic GPCRs (5-HT2A)

Relevance: Antipsychotics and Anxiolytics Mechanism: Orthosteric Antagonism

This scaffold shares high structural homology with the tail region of Ketanserin and Ritanserin . The 4-(2-phenoxyethyl) group mimics the 4-(4-fluorobenzoyl)piperidine moieties found in these drugs, penetrating the receptor bundle to stabilize the inactive state.

Visualization: Interaction Pathways

The following diagram maps the structural features of the molecule to its specific biological interactions and downstream effects.

Figure 1: Pharmacophore mapping of this compound showing critical residue interactions across three primary target classes.

Experimental Validation Protocols

To validate this scaffold in your specific drug discovery campaign, the following self-validating workflows are recommended.

Protocol A: Ellman’s Assay for AChE Inhibition

Purpose: To determine if the scaffold acts as a dual-binder inhibiting Acetylcholine hydrolysis.

Reagents:

-

Acetylthiocholine iodide (ATCh, Substrate)

-

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

-

Recombinant hAChE (Human Acetylcholinesterase)

-

Buffer: 0.1 M Phosphate, pH 8.0

Workflow:

-

Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

-

Incubation: Mix 20 µL enzyme solution + 20 µL inhibitor in a 96-well plate. Incubate at 25°C for 15 mins.

-

Control: Use Donepezil (1 µM) as a positive control for 100% inhibition.

-

-

Reaction: Add 160 µL of DTNB/ATCh mixture.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes (kinetic mode).

-

Analysis: Calculate the slope (velocity). Plot % Inhibition vs. Log[Concentration] to determine

.-

Validation Check: The

of the linear regression should be >0.98. If the slope in the "No Enzyme" blank is >5% of the active control, reagents are degraded.

-

Protocol B: Sigma-1 Radioligand Binding

Purpose: To quantify affinity (

Reagents:

-

Ligand:

(Specific for -

Tissue: Guinea pig brain membranes or CHO cells overexpressing h

. -

Non-specific blocker: Haloperidol (10 µM).

Workflow:

-

Binding: Incubate membranes (50 µg protein) with 2 nM

and varying concentrations of the test scaffold. -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Time: Incubate for 120 mins at 37°C (Equilibrium is critical; shorter times underestimate affinity for lipophilic compounds).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

-

Why PEI? It reduces non-specific binding of the lipophilic phenoxy tail to the glass fiber filter.

-

-

Counting: Liquid scintillation counting.

-

Data: Calculate

using the Cheng-Prusoff equation.

Safety & Off-Target Profiling (The "Anti-Targets")

When developing this scaffold, two critical "anti-targets" must be screened early due to the structural nature of the piperidine ring.

| Anti-Target | Risk Factor | Mechanism | Screening Method |

| hERG Channel | High | The basic nitrogen + aromatic tail mimics Class III anti-arrhythmics, potentially blocking | Patch-clamp (hERG-CHO cells) or FluxOR™ Thallium assay. |

| NMDA (GluN2B) | Moderate | While the N-substituted isomer is the primary binder, the C4-isomer may still show weak affinity for the Ifenprodil site. |

Screening Workflow Diagram

Figure 2: Decision tree for pharmacological evaluation, prioritizing efficacy before costly safety profiling.

References

-

Dual Binding Site AChE Inhibitors

- Title: Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.

- Source: PubMed Central / NIH.

-

URL:[Link]

-

Sigma-1 Receptor Ligands

- Title: Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands.

- Source: Journal of Medicinal Chemistry (via UniBa).

-

URL:[Link]

-

NMDA Receptor (GluN2B) Antagonists (Structural Comparison)

-

Analgesic Piperidine Derivatives

Sources

4-(2-Phenoxyethyl)piperidine Motifs in GluN2B-Selective NMDA Antagonism

The following is an in-depth technical guide on the pharmacological and structural utility of 4-(2-Phenoxyethyl)piperidine and its derivatives as GluN2B-selective NMDA receptor antagonists.

Technical Guide & Research Whitepaper

Part 1: Executive Summary & Core Directive

The Pharmacophore: this compound represents a critical structural scaffold in the design of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Unlike broad-spectrum channel blockers (e.g., ketamine, MK-801) that carry significant psychotomimetic side effects, molecules incorporating the phenoxyethyl-piperidine motif are frequently engineered to target the GluN2B (NR2B) subunit.[1]

The Clinical Value: This selectivity allows for the modulation of excitotoxicity and pain pathways while preserving physiological synaptic transmission, offering a superior safety profile for treating ischemic stroke, neuropathic pain, and Parkinson’s disease levodopa-induced dyskinesias.[1]

Guide Scope: This document details the mechanism of action, structure-activity relationships (SAR), and validation protocols for this compound derivatives, treating the molecule as a functional pharmacophore for allosteric inhibition.[1]

Part 2: Molecular Mechanism of Action[1]

Target Specificity: The GluN2B Allosteric Site

This compound derivatives function as negative allosteric modulators (NAMs) .[1] They do not bind to the glutamate or glycine orthosteric sites, nor do they block the ion channel pore directly.[1]

-

Binding Pocket: The interface between the N-terminal domains (NTD) of the GluN1 and GluN2B subunits (The "Ifenprodil Binding Site").[1]

-

Conformational Change: Binding stabilizes the receptor in a "closed-cleft" conformation, increasing the energy barrier for channel opening.[1] This results in a reduction of the channel's open probability (

) without completely abolishing activity, maintaining basal glutamatergic signaling.[1] -

Voltage Independence: Unlike magnesium or MK-801, the antagonism exhibited by this class is voltage-independent, meaning efficacy is maintained even during membrane depolarization.[1]

Signaling Pathway Visualization

The following diagram illustrates the interference of the phenoxyethyl-piperidine scaffold in the excitotoxic signaling cascade.

Figure 1: Allosteric inhibition of the GluN2B-NMDA receptor complex by phenoxyethyl-piperidine ligands, preventing downstream excitotoxic cascades.[1]

Part 3: Structure-Activity Relationship (SAR)[1]

The "this compound" structure serves as a versatile template.[1] Efficacy is strictly governed by the spatial arrangement of the aromatic ring and the basic nitrogen.[1]

The Linker Length (The "2-Ethyl" Bridge)

The two-carbon ethyl spacer between the piperidine ring and the phenoxy group is critical for optimal binding affinity.[1]

-

C2 Linker (Ethyl): Optimal length to span the hydrophobic pocket within the GluN1/GluN2B interface.[1]

-

C1 or C3 Linkers: Significant loss of affinity (>10-fold reduction), indicating a strict steric constraint in the binding pocket.[1]

The Piperidine Nitrogen[1]

-

Basic Amine: The piperidine nitrogen is protonated at physiological pH.[1] It interacts with acidic residues (likely Glu236 or Asp residues) in the GluN2B NTD via electrostatic attraction.[1]

-

N-Substitution vs. C-Substitution:

-

Classic Antagonists (e.g., Ifenprodil): The phenoxyethyl group is typically attached to the Nitrogen .[1]

-

4-Substituted Variants: Placing the phenoxyethyl group at C4 creates a rigidified analog.[1] This orientation probes the depth of the hydrophobic pocket.[1][2] While often less potent than their N-substituted counterparts, C4-analogs offer higher metabolic stability by reducing N-dealkylation.[1]

-

Comparative Pharmacophore Data

Table 1: Comparative features of Piperidine-based NMDA Antagonists

| Structural Feature | Role in Binding | Optimization Strategy |

| Piperidine Ring | Scaffold / Basic Center | Must remain saturated to maintain pKa ~9-10 for electrostatic interaction.[1] |

| Phenoxy Group | Hydrophobic Interaction | Substitution with 4-OH or 4-Cl increases affinity via H-bonding or halogen bonding.[1] |

| Ethyl Linker | Distance Constraint | Flexible ethyl chain allows the phenyl ring to dock into the hydrophobic cleft. |

| 4-Benzyl vs 4-Phenoxyethyl | Selectivity Filter | 4-Benzyl is standard (Ifenprodil); 4-Phenoxyethyl extends the reach, potentially targeting deeper hydrophobic pockets.[1] |

Part 4: Experimental Validation Protocols

To validate this compound or a derivative as a functional NMDA antagonist, the following self-validating workflow is required.

Chemical Synthesis (Mitsunobu Approach)

Objective: Synthesize the core scaffold from commercially available precursors.[1]

-

Reagents: 4-Piperidineethanol (N-protected with Boc), Phenol derivative, Triphenylphosphine (

), DIAD (Diisopropyl azodicarboxylate).[1] -

Procedure:

-

Validation: NMR (

,

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (

-

Membrane Source: Rat cortical membranes or HEK293 cells transfected with GluN1/GluN2B.[1]

-

Radioligand:

Ifenprodil or -

Non-specific Binding: Define using 10

M Ifenprodil.[1] -

Protocol:

-

Incubate membranes with 2 nM radioligand and varying concentrations (

to -

Incubate for 2 hours at 4°C (equilibrium).

-

Terminate by rapid filtration over GF/B filters.[1]

-

Analysis: Fit data to a one-site competition model to derive

and calculate

-

Functional Electrophysiology (TEVC)

Objective: Confirm functional antagonism and subunit selectivity.[1]

-

System: Xenopus laevis oocytes expressing GluN1/GluN2B (Target) vs. GluN1/GluN2A (Control).[1]

-

Protocol:

-

Voltage Clamp: Clamp oocytes at -70 mV.

-

Agonist Application: Apply Glutamate (10

M) + Glycine (10 -

Antagonist Co-application: Apply Agonists + this compound.

-

Measure: Percent inhibition of the steady-state current.

-

-

Causality Check: If the compound inhibits GluN1/GluN2B currents but has negligible effect on GluN1/GluN2A currents, GluN2B selectivity is confirmed .[1]

Part 5: References

-

Williams, K. (1993).[1] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[1] Molecular Pharmacology. Link

-

Chenard, B. L., et al. (1991).[1] (4-Benzylpiperidino)alkanols as potent, selective, and orally active antagonists of N-methyl-D-aspartate receptors.[1] Journal of Medicinal Chemistry. Link[1]

-

Mony, L., et al. (2009).[1] Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[1] British Journal of Pharmacology.[1] Link[1]

-

Whittemore, E. R., et al. (1997).[1] Antagonism of N-methyl-D-aspartate receptors by a novel 4-substituted piperidine analogue.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Layton, M. E., et al. (2006).[1] Discovery of 4-substituted piperidines as novel, selective NR2B antagonists.[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Monograph: 4-(2-Phenoxyethyl)piperidine Scaffolds in Cholinesterase Inhibition

Topic: 4-(2-Phenoxyethyl)piperidine as a Cholinesterase Inhibitor Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The search for disease-modifying therapies for Alzheimer’s Disease (AD) has evolved from simple acetylcholinesterase (AChE) inhibition to the design of Multi-Target Directed Ligands (MTDLs).[1] The This compound moiety represents a privileged pharmacophore in this domain. Unlike first-generation inhibitors that target only the catalytic active site (CAS), this scaffold is engineered to span the 20 Å deep active site gorge of AChE, simultaneously engaging the CAS and the Peripheral Anionic Site (PAS).

This guide provides a rigorous technical analysis of this scaffold, detailing the structural causality of its potency, robust synthesis protocols, and self-validating pharmacological assays.

Molecular Mechanism: The Dual Binding Hypothesis

To understand the utility of the this compound scaffold, one must first map the target. The AChE active site is not a surface pocket but a deep, narrow gorge lined with aromatic residues.

Structural Causality[2]

-

The Piperidine Core (CAS Anchor): At physiological pH (7.4), the piperidine nitrogen is protonated. This cationic center mimics the quaternary ammonium of acetylcholine, forming a high-affinity cation-

interaction with Trp86 in the CAS. -

The Ethylene Linker: A two-carbon spacer provides the precise steric flexibility required to navigate the "bottleneck" region of the gorge (Tyr337) without inducing steric clash.

-

The Phenoxy Moiety (PAS Anchor): The aromatic phenoxy group extends to the gorge entrance (PAS), where it engages in

-

Visualization of Binding Mode

The following diagram illustrates the interaction network between the ligand and the enzyme's sub-domains.

Figure 1: Interaction map of the scaffold within the AChE gorge, highlighting dual-site binding.

Chemical Synthesis: Robust Protocol

The synthesis of this compound derivatives typically relies on a convergent approach. The most critical step is the formation of the ether linkage via nucleophilic substitution.

Retrosynthetic Logic

We avoid direct alkylation of the piperidine nitrogen with phenoxy-alkyl halides due to potential over-alkylation. Instead, we utilize 1-(2-chloroethyl)piperidine as the electrophile acting upon a substituted phenol. This ensures regioselectivity.

Protocol: Etherification via Williamson Synthesis

Objective: Synthesis of the core ether scaffold.

Reagents:

-

Substituted Phenol (1.0 eq)

-

1-(2-chloroethyl)piperidine hydrochloride (1.2 eq)

-

Anhydrous Potassium Carbonate (

) (3.0 eq) -

Potassium Iodide (KI) (0.1 eq, Catalyst)

-

Acetonitrile (

) or DMF (Solvent)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol in anhydrous acetonitrile. Add

. Stir at room temperature for 30 minutes. Why: This deprotonates the phenol, generating the more nucleophilic phenoxide anion. -

Addition: Add 1-(2-chloroethyl)piperidine hydrochloride and the catalytic amount of KI. Why: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

-

Reflux: Heat the mixture to reflux (

for Acetonitrile) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). -

Work-up: Cool to room temperature. Filter off the inorganic salts (

, Excess -

Purification: Dissolve the residue in Ethyl Acetate and wash with water (

) and brine. Dry over

Synthesis Workflow Diagram

Figure 2: Convergent synthesis pathway utilizing Finkelstein-assisted nucleophilic substitution.

Pharmacological Evaluation: Ellman’s Assay

To validate the inhibitory potential, we employ the modified Ellman’s method.[2] This colorimetric assay is the gold standard for cholinesterase kinetics.

The Chemistry of Detection

The assay relies on the hydrolysis of Acetylthiocholine (ATCI) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to cleave the disulfide bond, releasing the yellow 5-thio-2-nitrobenzoate anion (

Validated Protocol

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0). Why: pH 8.0 optimizes the reaction of the thiol with DTNB.

-

Enzyme Solution: Electric eel AChE (eeAChE) or Human AChE (hAChE).

-

Substrate: 0.75 mM Acetylthiocholine iodide (ATCI).

-

Chromogen: 0.33 mM DTNB.

Workflow:

-

Blanking: In a 96-well plate, add 150

Buffer + 20 -

Enzyme Addition: Add 20

AChE solution. Incubate at -

Substrate Initiation: Add 10

of ATCI/DTNB mixture. -

Kinetic Read: Immediately measure Absorbance (412 nm) every 60 seconds for 5 minutes using a microplate reader.

-

Calculation: Plot the slope (Abs/min) vs. log[Inhibitor]. Determine

using non-linear regression (GraphPad Prism).

Assay Logic Diagram

Figure 3: Step-by-step logic of the modified Ellman's spectrophotometric assay.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on the phenoxyethyl-piperidine scaffold, synthesized from literature data [1, 2].

| Compound ID | R-Group (Phenoxy) | Amine Core | IC50 (AChE) | Selectivity (AChE/BuChE) | Notes |

| Donepezil | Indanone-Benzyl | Piperidine | 0.006 | >1000 | Reference Standard |

| Comp 5c | 4-Vinylnitrile | Piperidine | 0.50 | High | High PAS affinity [2] |

| Comp 7c | 2-Methoxy | Piperidine | 0.85 | Moderate | Dual Inhibitor |

| Analogue M | 4-Nitro | Morpholine | >10.0 | Low | Morpholine reduces affinity (loss of cation- |

| Analogue P | Unsubstituted | Piperidine | 1.20 | Moderate | Baseline scaffold activity |

Key Insight: Replacing the piperidine ring with morpholine (Analogue M) drastically reduces potency. This confirms the necessity of the highly basic piperidine nitrogen for strong cation-

References

-

Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment Drug for Alzheimer's Disease."[3] The Chemical Record.

-

Valizadeh, H., et al. (2020).[4] "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design." Journal of Sciences, Islamic Republic of Iran.

-

Ellman, G. L., et al. (1961).[3] "A new and rapid colorimetric determination of acetylcholinesterase activity."[3] Biochemical Pharmacology.

-

Bolognesi, M. L., et al. (2008). "Multi-target-directed ligands for Alzheimer's disease."[1][5] Current Opinion in Chemical Biology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on 4-(2-Phenoxyethyl)piperidine

Technical Whitepaper: Early-Stage Research on 4-(2-Phenoxyethyl)piperidine

Executive Summary

This compound (CAS 347873-67-0) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for ligands targeting the Central Nervous System (CNS). Its structural architecture—comprising a basic piperidine amine, a flexible ethyl linker, and a lipophilic phenoxy tail—mimics the pharmacophoric features required for high-affinity binding to Sigma-1 receptors (

This guide provides a rigorous technical framework for researchers utilizing this scaffold. It details a self-validating synthesis protocol via the Mitsunobu reaction, outlines structural-activity relationship (SAR) logic, and establishes standardized assay parameters for early-stage validation.

Part 1: Chemical Architecture & Synthesis Strategy

The synthesis of this compound requires precise control over the nitrogen functionality to prevent polymerization or N-alkylation. The most robust pathway utilizes N-Boc-4-piperidineethanol as the starting material, leveraging the Mitsunobu reaction for ether formation under mild conditions.

Retrosynthetic Analysis

-

Disconnection: C–O ether bond.

-

Synthons: Phenol (Nucleophile) + N-Protected 4-Piperidineethanol (Electrophile).

Optimized Synthesis Protocol (Mitsunobu Route)

Reagents:

-

N-Boc-4-piperidineethanol (1.0 eq)

-

Phenol (1.1 eq)

-

Triphenylphosphine (

, 1.2 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-4-piperidineethanol, Phenol, and

in anhydrous THF under nitrogen atmosphere at 0°C. -

Coupling: Add DIAD dropwise over 20 minutes. The solution will turn yellow. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

). Filter and concentrate the filtrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation Point:

NMR should show a triplet at

-

-

Deprotection: Dissolve the purified intermediate in

. Add trifluoroacetic acid (TFA) (1:4 v/v). Stir for 2 hours. Evaporate volatiles. Basify with saturated

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for this compound via Mitsunobu coupling.

Part 2: Pharmacological Profiling (The "Why")

The this compound moiety is not merely a linker; it is a bioactive pharmacophore. Its utility spans three major receptor classes, driven by its ability to bridge a basic amine site and a hydrophobic pocket.

Target Landscape

| Target Receptor | Role of Scaffold | Mechanism of Action |

| Sigma-1 ( | Primary Pharmacophore | The basic nitrogen binds to Asp126; the phenoxyethyl tail occupies the primary hydrophobic pocket (Val, Leu, Tyr residues). |

| NMDA (NR2B) | Subunit Selective Linker | Mimics the benzylpiperidine tail of Ifenprodil, conferring selectivity for the NR2B subunit over NR2A. |

| AChE | Dual Binding Site | Spans the gorge between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). |

Structure-Activity Relationship (SAR) Logic

-

Linker Length: The 2-carbon (ethyl) linker is optimal for

R affinity. Extending to propyl (3-carbon) often increases -

Aromatic Substitution: Introducing electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenoxy ring typically enhances metabolic stability and lipophilicity without disrupting binding.

-

Nitrogen Substitution: The secondary amine allows for further diversification (e.g., N-benzyl, N-alkyl) to fine-tune the "head group" interaction.

Pharmacophore Interaction Map

Figure 2: Pharmacophore mapping of this compound within the Sigma-1 receptor binding pocket.

Part 3: Early-Stage ADME & Physicochemical Properties

Before advancing to in vivo models, the physicochemical profile must be validated.

-

Lipophilicity (cLogP): Estimated ~2.5–3.0. This value is ideal for blood-brain barrier (BBB) penetration.

-

Metabolic Soft Spots:

-

O-Dealkylation: CYP450 enzymes may cleave the ether bond, releasing phenol and the piperidine-ethanol metabolite.

-

Aromatic Hydroxylation: The phenoxy ring is susceptible to para-hydroxylation if unsubstituted.

-

-

Solubility: The free base is lipophilic; for biological assays, convert to the Hydrochloride (HCl) or Oxalate salt to improve aqueous solubility.

Part 4: Experimental Validation Protocols

Standardized Binding Assay ( Receptor)

To confirm the scaffold's utility, perform a competitive radioligand binding assay.

-

Tissue Source: Guinea pig brain membranes (high

density). -

Radioligand:

(Specific for -

Non-Specific Control: Haloperidol (

). -

Protocol:

-

Incubate membranes (

protein) with -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: 120 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters.

-

Success Criteria: The compound should displace pentazocine with a

to be considered a viable lead.

-

Chemical Purity Validation

-

HPLC: >95% purity required (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

-

NMR: Confirm absence of

(signals at ~7.5 ppm) and DIAD residues.

References

-

Chemical Book. (2025). This compound Hydrochloride Product Data (CAS 252918-95-9).[2][3]Link

-

Alfa Chemistry. (2025). This compound (CAS 347873-67-0) Building Block Specifications.[1]Link[1]

-

Journal of Medicinal Chemistry. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist.[7] (Contextual reference for phenoxyethyl-piperidine pharmacophores). Link

-

National Institutes of Health (NIH). (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. (Demonstrates synthetic utility of C4-substituted piperidines). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound HYDROCHLORIDE CAS#: 252918-95-9 [m.chemicalbook.com]

- 3. This compound HYDROCHLORIDE | 252918-95-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: 4-(2-Phenoxyethyl)piperidine Scaffolds in Neuropharmacology

Part 1: Executive Summary & Structural Rationale

The 4-(2-Phenoxyethyl)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, specifically within the central nervous system (CNS) drug discovery space. Unlike rigid, single-target ligands, this flexible pharmacophore possesses the unique physicochemical properties required to traverse the Blood-Brain Barrier (BBB) and interact with multiple distinct protein targets implicated in neurodegeneration: Sigma-1 receptors (

This guide moves beyond basic description to analyze the causality of its binding modes. The ethyl spacer provides critical rotatable bonds allowing the phenoxy ring to access hydrophobic pockets (such as the Peripheral Anionic Site of AChE or the hydrophobic region of

Key Therapeutic Applications[1]

-

Alzheimer’s Disease (AD): Dual AChE inhibition and

R agonism to prevent cholinergic depletion while mitigating endoplasmic reticulum (ER) stress. -

Ischemic Stroke & Excitotoxicity: NR2B-selective antagonism to block calcium overload without abolishing physiological synaptic plasticity.

-

Neuropathic Pain: Modulation of spinal

receptors.

Part 2: Medicinal Chemistry & Mechanism of Action[2][3][4]

The Sigma-1 Receptor Connection ( R)

The this compound structure is highly favored for

-

Mechanism: Upon binding, these ligands cause the dissociation of

R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM). This allows -

Structural Optimization: Substitutions on the phenoxy ring (e.g., 4-chloro or 4-methoxy) significantly enhance affinity (

nM) by engaging hydrophobic residues (Tyr103, Leu105) in the

NR2B-Selective NMDA Antagonism

Unlike non-selective blockers (e.g., MK-801) that cause psychotomimetic side effects, ligands containing the phenoxyethyl-piperidine moiety can selectively target the NR2B subunit of the NMDA receptor.

-

The "Ifenprodil" Homology: This scaffold mimics the polyamine-binding tail of Ifenprodil. The phenoxy group wedges into the interface between the NR1 and NR2B subunits, forcing the channel into a closed conformation in a use-dependent manner [2].

Dual AChE/BuChE Inhibition

In the context of AD, this scaffold acts as a "Donepezil-like" hybrid.

-

Binding Mode: The piperidine nitrogen binds to the Catalytic Anionic Site (CAS), while the phenoxyethyl arm extends to the Peripheral Anionic Site (PAS). Blocking the PAS is critical because it prevents AChE-induced aggregation of Amyloid-beta (A

) peptides [3].

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the multi-target mechanism of action for this compound derivatives in a stressed neuron.

Caption: Dual mechanism showing NR2B antagonism reducing excitotoxicity and Sigma-1 activation preventing mitochondrial collapse.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Objective: Synthesize this compound from 4-piperidineethanol. Rationale: Direct alkylation of the alcohol is preferred over the halide to avoid self-polymerization of the piperidine.

Reagents:

-

4-Piperidineethanol (Starting material)

-

Phenol (or substituted phenol)[1]

-

Triphenylphosphine (

) -

Diisopropyl azodicarboxylate (DIAD)

-

N-Boc protection reagent (

)

Step-by-Step Workflow:

-

N-Protection (Critical Step):

-

Dissolve 4-piperidineethanol (10 mmol) in DCM.

-

Add

(11 mmol) and TEA. Stir at RT for 4h. -

Why: You must mask the secondary amine. If unprotected, the nitrogen will compete as a nucleophile in the subsequent Mitsunobu reaction.

-

Validation: Check TLC for disappearance of amine (ninhydrin stain).

-

-

Mitsunobu Etherification:

-

Dissolve N-Boc-4-piperidineethanol (1 eq), Phenol (1.1 eq), and

(1.2 eq) in anhydrous THF under -

Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 mins.

-

Stir overnight, allowing to warm to RT.

-

Mechanism:[2][3][4][5] The reaction inverts stereochemistry (if chiral) and creates the ether linkage under mild neutral conditions.

-

-

Deprotection:

-

Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 2 hours.

-

Concentrate in vacuo to yield the This compound hydrochloride salt .

-

-

Purification:

-

Recrystallize from Ethanol/Ether to ensure >98% purity before biological testing.

-

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the inhibitory potency (

| Parameter | Specification |

| Enzyme Source | Electric Eel AChE (Type VI-S) or Human Recombinant AChE |

| Substrate | Acetylthiocholine iodide (ATCh) |

| Chromogen | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) |

| Buffer | 0.1 M Phosphate Buffer (pH 8.0) |

| Wavelength | 412 nm (Absorbance) |

Procedure:

-

Preparation: Dissolve the test compound in DMSO (final concentration <1%). Prepare serial dilutions (

to -

Incubation: In a 96-well plate, mix:

-

140

L Buffer -

20

L Enzyme solution (0.2 U/mL) -

20

L Test Compound[1] -

Incubate for 15 minutes at 25°C. (Allows equilibrium binding).

-

-

Reaction Trigger: Add 10

L of DTNB/ATCh mixture (1:1 ratio of 10mM stocks). -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate

.

Protocol C: Sigma-1 Receptor Binding Assay

Objective: Determine binding affinity (

-

Radioligand:

(+)-Pentazocine (Specific for -

Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

. -

Non-specific binding: Defined using 10

M Haloperidol.

Workflow Visualization:

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Part 5: Data Summary & SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends for this compound derivatives based on current literature [4, 5].

| Modification Site | Substituent | Effect on | Effect on NR2B Selectivity |

| Phenoxy Ring (Para) | -H | Moderate ( | Baseline |

| Phenoxy Ring (Para) | -Cl / -F | High ( | Increased Potency |

| Phenoxy Ring (Para) | -OH | Moderate | High (Critical for H-bonding) |

| Piperidine Nitrogen | -Benzyl | Low | High (Required for NR2B pocket) |

| Piperidine Nitrogen | -H (Free Amine) | Moderate | Low (Poor BBB penetration) |

Expert Insight: For a Multi-Target Directed Ligand (MTDL) aimed at AD, a 4-fluorophenoxy substitution combined with an N-benzyl group on the piperidine (creating a tertiary amine) offers the optimal balance between metabolic stability, BBB permeability, and dual

References

-

Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Link

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. Link

-

Phenoxyethyl Piperidine Derivatives as PAS and CAS Inhibitors of Cholinesterases. ResearchGate/European Journal of Medicinal Chemistry. Link

-

Exploring the potential of a novel phenoxyethyl piperidine derivative... as a treatment for dementia. Neuroscience Letters. Link

-

Sigma-1 receptor ligands: Structure-activity relationships. Future Medicinal Chemistry. Link

Sources

- 1. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 5. iris.unito.it [iris.unito.it]

- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: Biological Activity of Novel Phenoxyethyl Piperidine Derivatives

Executive Summary

The search for Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders has identified phenoxyethyl piperidine as a privileged scaffold. Unlike first-generation acetylcholinesterase (AChE) inhibitors that target only the Catalytic Anionic Site (CAS), novel phenoxyethyl derivatives are designed to span the enzyme's gorge, interacting simultaneously with the Peripheral Anionic Site (PAS) .

This guide provides a rigorous technical framework for evaluating these derivatives. It moves beyond basic screening, offering a causal analysis of Structure-Activity Relationships (SAR), detailed protocols for kinetic validation (Ellman’s method), and in silico molecular docking standards.

Structural Rationale & SAR

The pharmacological potency of phenoxyethyl piperidine derivatives hinges on their ability to mimic the binding mode of Donepezil while offering enhanced selectivity or multi-target profiles (e.g., BuChE inhibition or Sigma-1 modulation).

The Pharmacophore Triad

-

The Basic Center (Piperidine): Protonated at physiological pH, this nitrogen interacts with the CAS (specifically Trp86 and Phe330 in AChE) via cation-

interactions. -

The Linker (Ethyl/Propyl Spacer): The length is critical. A 2-carbon (ethyl) spacer is often optimal for positioning the aromatic moiety at the PAS without inducing steric strain.

-

The Lipophilic Tail (Phenoxy Group): This moiety targets the PAS (Trp279). Substitutions here (e.g., halogens, methoxy groups) modulate lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

Experimental Workflow

The following diagram outlines the logical progression from synthesis to lead optimization. This is not a linear list but a feedback loop where kinetic data informs structural refinement.

Figure 1: Integrated workflow for the development of phenoxyethyl piperidine AChE inhibitors.

In Vitro Biological Evaluation

The gold standard for evaluating cholinesterase activity is the Ellman’s Colorimetric Assay . However, reproducibility often suffers from pH drift and non-enzymatic hydrolysis of the substrate. The following protocol incorporates specific controls to ensure data integrity.

Protocol 1: Modified Ellman’s Assay (High-Throughput Format)

Objective: Determine the IC50 of novel derivatives against AChE (electrophorus electricus) and BuChE (equine serum).

Reagents & Preparation[1][2][3][4][5][6][7]

-

Buffer: 0.1 M Potassium Phosphate Buffer (pH 8.0 ± 0.05). Crucial: pH 8.0 is optimal for AChE activity; deviations alter the ionization state of the piperidine nitrogen.

-

Enzyme Solution: AChE (500 U/mL stock) diluted to 0.03 U/mL in buffer containing 0.1% BSA (stabilizer).

-

Substrate: Acetylthiocholine Iodide (ATCI), 0.5 mM final concentration.

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.

Step-by-Step Methodology

-

Blanking: In a 96-well plate, add 140 µL of Phosphate Buffer.

-

Inhibitor Addition: Add 20 µL of the test compound (dissolved in 10% DMSO/Buffer).

-

Control: Use 20 µL of vehicle (DMSO) for 100% activity reference.

-

Standard: Use Donepezil (1 nM – 10 µM) as a positive control.

-

-

Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes .

-

Why? Pre-incubation allows the inhibitor to reach equilibrium with the enzyme before the substrate competes for the active site.

-

-

Reaction Initiation: Add 20 µL of ATCI/DTNB mixture.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

Data Analysis

Calculate the velocity (

Mechanism of Action & Kinetic Profiling

Understanding how the derivative inhibits the enzyme is as important as the potency. Phenoxyethyl piperidines typically exhibit Mixed-Type Inhibition , binding to both CAS and PAS.

Kinetic Diagnosis (Lineweaver-Burk)

To confirm the binding mode, perform the Ellman assay at varying substrate concentrations (0.1 mM to 2.0 mM ATCI) and fixed inhibitor concentrations (IC25, IC50, IC75).

-

Competitive Inhibition:

is unchanged; -

Non-Competitive:

decreases; -

Mixed Inhibition:

decreases;

Figure 2: Mechanistic pathway showing dual-site inhibition preventing Acetylcholine hydrolysis.

In Silico Validation: Molecular Docking

Before advancing to in vivo models, the binding orientation must be validated computationally.

Protocol:

-

Protein Retrieval: Download PDB ID: 1EVE (AChE complexed with Donepezil).[8] This structure is preferred because the gorge is in an "open" conformation suitable for bulky phenoxyethyl ligands.

-

Preparation: Remove water molecules and heteroatoms (except the co-crystallized ligand for validation). Add polar hydrogens and Kollman charges.[9]

-

Grid Generation: Center the grid box on the original Donepezil ligand. Dimensions:

Å (sufficient to cover both CAS and PAS). -

Docking: Use AutoDock Vina or Gold .

-

Success Criteria:

-

RMSD: < 2.0 Å compared to the reference ligand.

-

Interaction: Visual confirmation of

-

-

Data Presentation Format

When reporting results, summarize biological activity in a structured comparison table.

| Compound ID | R1 (Piperidine N) | R2 (Phenoxy) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

| Donepezil | Benzyl | - | 0.021 | 5.20 | 247 |

| Ref-A | Phenoxyethyl | 4-F | 0.045 | 8.10 | 180 |

| Ref-B | Phenoxyethyl | 2-OMe | 0.018 | 1.50 | 83 |

| Ref-C | Phenoxypropyl | 4-NO2 | 1.200 | >50 | >40 |

Note: A Selectivity Index > 10 indicates specific AChE targeting, while values near 1 suggest dual inhibition potential.

References

-

Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[2] Biochemical Pharmacology. Link

-

Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. (PDB 1EVE Source). Link

-

BenchChem. (2025).[2][10] "Application Notes and Protocols for the Ellman's Assay." BenchChem Technical Guides. Link

-

Bajda, M., et al. (2013). "Search for new multi-target-directed ligands for the treatment of Alzheimer's disease." Current Medicinal Chemistry. Link

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: The 4-(2-Phenoxyethyl)piperidine Scaffold in Drug Discovery

This is an in-depth technical guide on the medicinal chemistry of the 4-(2-Phenoxyethyl)piperidine scaffold.

Executive Summary

This compound (CAS: 347873-67-0) represents a specialized "privileged structure" in medicinal chemistry. Unlike its ubiquitous cousin, the N-(2-phenoxyethyl) motif (found in Ifenprodil and various AChE inhibitors), the C4-substituted variant offers a unique topological vector. It presents a basic amine center capable of further diversification while projecting a flexible, lipophilic aromatic tail into a binding pocket.

This guide explores the utility of this scaffold as a bioisostere for the 4-phenethyl group (common in opioids like fentanyl), detailing its synthesis, structure-activity relationship (SAR) implications, and role in tuning physicochemical properties (LogP, pKa).

Structural & Physicochemical Analysis

The core value of this compound lies in its ability to modulate the "linker" region of a pharmacophore.

The "Ether Effect" in Linker Design

Replacing a methylene unit (-CH₂-) with an ether oxygen (-O-) in the linker chain induces profound changes in the molecule's profile:

| Feature | 4-(2-Phenylethyl)piperidine (Alkyl Linker) | This compound (Ether Linker) | Medicinal Chemistry Impact |

| Bond Angle | C-C-C (~109.5°) | C-O-C (~110-112°) | The ether oxygen introduces a "kink" and enhanced rotational freedom, allowing better induced fit. |

| Polarity | Hydrophobic | H-Bond Acceptor | The oxygen can accept H-bonds from backbone amides or Ser/Thr/Tyr residues. |

| LogP | High (Lipophilic) | Moderate (Lower) | Reduces global lipophilicity (approx -0.5 to -1.0 LogP unit), improving solubility and metabolic clearance. |

| Metabolism | Benzylic oxidation | O-Dealkylation | Introduces a specific metabolic soft spot (CYP450 mediated O-dealkylation), useful for reducing half-life if needed. |

Pharmacophore Mapping

This scaffold is particularly effective in targeting Class A GPCRs (Dopamine, Serotonin, Opioid) and Ion Channels (Naᵥ, hERG).

-

The Protonatable Nitrogen: Acts as the primary anchor, forming an ionic bond with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).

-

The Linker: Spans the "gorge" or channel pore.

-

The Phenoxy Tail: Engages in

stacking or hydrophobic interactions with aromatic clusters (e.g., Trp, Phe) deep within the binding pocket.

Synthetic Methodologies

The synthesis of this compound requires preventing the alkylation of the secondary amine while forming the ether bond. The Mitsunobu Coupling is the gold standard for this transformation due to its mild conditions and high chemoselectivity.

Validated Synthetic Route (The "Protected" Pathway)

This protocol ensures no competing N-alkylation occurs.

Step 1: Protection React 4-piperidineethanol with Di-tert-butyl dicarbonate (Boc₂O) to mask the amine.

Step 2: Ether Formation (Mitsunobu) Coupling the N-Boc-4-piperidineethanol with phenol.

-

Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), THF, 0°C to RT.

-

Mechanism:[3][4] Activation of the primary alcohol by PPh₃/DIAD followed by Sɴ2 displacement by the phenoxide.

Step 3: Deprotection Removal of the Boc group to release the free amine.

-

Reagents: TFA/DCM (1:4) or HCl/Dioxane (4M).

-

Isolation: Neutralization with NaHCO₃ or isolation as the HCl salt (CAS 252918-95-9).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway for the production of the this compound core.

Medicinal Chemistry Applications & SAR

Case Study: Sigma-1 Receptor Ligands

The Sigma-1 receptor (

-

Application: The this compound moiety serves as the "hydrophobic tail" that occupies the primary binding pocket.

-

Optimization: Substituting the phenyl ring (e.g., 4-F, 4-Cl) modulates metabolic stability and potency. The ether oxygen often creates a secondary hydrogen bond with Tyr103 or Asp126, enhancing selectivity over the Sigma-2 receptor.

Case Study: NMDA Receptor Antagonists (Ifenprodil Analogs)

While classical Ifenprodil analogs use an N-linked phenoxyethyl group, "reverse" analogs using the C4-linked scaffold have been explored to probe the GluN2B subunit allosteric site.

-

Mechanism: The scaffold acts as a "molecular ruler," placing the aromatic ring into the hydrophobic pocket formed by Tyr109 and Phe176, while the piperidine nitrogen interacts with Glu236.

Biological Logic Map

Figure 2: Structure-Activity Relationship (SAR) logic flow for the scaffold.

Experimental Protocols

Standard Mitsunobu Coupling Procedure

Use this protocol to generate the N-Boc protected intermediate.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-piperidineethanol (1.0 equiv) and Phenol (1.1 equiv) in anhydrous THF (0.1 M concentration).

-

Activation: Add Triphenylphosphine (PPh₃) (1.2 equiv) and cool the solution to 0°C.

-

Addition: Dropwise add DIAD (1.2 equiv) over 15 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate in vacuo. Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash column chromatography (SiO₂).

Physicochemical Profiling

| Parameter | Method | Target Range (CNS Drugs) | Scaffold Contribution |

| cLogP | Calculated | 2.0 – 4.0 | ~2.5 (Ideal for BBB penetration) |

| TPSA | Topological Surface Area | < 90 Ų | Adds ~9 Ų (Ether Oxygen) |

| pKa | Potentiometric Titration | 7.5 – 9.5 | ~9.8 (Piperidine NH) |

References

-

ChemicalBook. (2024). This compound hydrochloride Product Properties. Link

-

PubChem. (2024). Compound Summary: this compound.[2][5][6] Link

-

Alfa Chemistry. (2024). This compound Building Blocks. Link

-

Journal of Medicinal Chemistry. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. (Contextual reference for phenoxyethyl linkers in NMDA ligands). Link

-

European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs.[1][7][8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 5. This compound HYDROCHLORIDE CAS#: 252918-95-9 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Purification of 4-(2-Phenoxyethyl)piperidine from Reaction Mixture

Application Note & Protocol Guide

Abstract

This application note details the isolation and purification of 4-(2-phenoxyethyl)piperidine , a critical pharmacophore in the synthesis of anti-arrhythmic and antipsychotic agents.[1] Unlike simple filtration, this protocol addresses the specific challenge of separating a secondary amine (pKa ~11.2) from weakly acidic phenolic impurities (pKa ~10) and neutral organic byproducts.[2] We utilize a pH-switching Liquid-Liquid Extraction (LLE) strategy followed by Hydrochloric Salt Formation to achieve >98% purity suitable for downstream drug development.[1][2]

Introduction & Chemical Context

The Challenge: Impurity Profile

The synthesis of this compound typically involves the alkylation of a piperidine derivative with a phenol or the reduction of a precursor.[1] The crude reaction mixture invariably contains:

-

Impurity A: Unreacted Phenol (Weakly Acidic, pKa ~10).[2]

-

Impurity B: Neutral organic solvents and non-basic alkylating agents.[2]

-

Impurity C: Inorganic salts from coupling reagents.[2]

Physicochemical Basis for Separation

The purification strategy relies on the distinct acid-base properties of the target versus the impurities.[1]

-

Piperidine Nitrogen: Basic (pKa ~11.2).[2] Protonates at pH < 9.[2]

-

Phenolic Oxygen: Weakly acidic (pKa ~10).[2] Deprotonates at pH > 10.[2]

Critical Insight: A simple wash with mild base (e.g., NaHCO₃) is insufficient to remove phenol because the phenol may not fully deprotonate, and the lipophilic amine remains in the organic layer with it. Instead, we must exploit the amine's ability to ionize at low pH , forcing it into the aqueous phase while leaving phenol (neutral at low pH) in the organic phase.

Strategic Workflow (Logic Diagram)